Alsterpaullone
Overview
Description
These compounds contain a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom . Alsterpaullone is known for its potent inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making it a valuable compound in scientific research .
Mechanism of Action
Target of Action
Alsterpaullone primarily targets Glycogen synthase kinase-3 beta (GSK-3β) , Cyclin-dependent kinase 5 (CDK5) , and Cyclin-dependent kinase 1 (CDK1) . These kinases play crucial roles in cell cycle regulation and neuronal function.
Mode of Action
This compound acts as an inhibitor of these kinases. It competes with ATP for binding to GSK-3β , thereby preventing the phosphorylation and activation of the kinase. This inhibition disrupts the normal functioning of the kinases, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of GSK-3β, CDK5, and CDK1 by this compound affects several biochemical pathways. Most notably, it leads to the down-regulation of cell cycle-related genes and the oncogene MYC . This can result in the arrest of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of GSK-3β, CDK5, and CDK1 by this compound leads to significant molecular and cellular effects. It results in the down-regulation of cell cycle-related genes and the oncogene MYC . This can cause a reduction in cell proliferation and an increase in apoptosis . In the context of cancer, these effects can lead to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
Alsterpaullone interacts with several key enzymes and proteins within cells. It is known to inhibit Glycogen synthase kinase-3 beta (GSK-3β), Cyclin-dependent kinase 5 (CDK5), and Cyclin-dependent kinase 1 (CDK1) . These interactions primarily involve the competitive binding of this compound with ATP, thereby preventing the phosphorylation of target proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Group 3 medulloblastoma cells, this compound has been shown to inhibit cell cycle-related genes and down-regulate MYC, a gene often amplified in this type of cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP for binding to GSK-3β, inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the cell cycle, as GSK-3β is involved in the regulation of various cell cycle-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in HeLa cells, this compound has been shown to inhibit cell growth in a time-dependent manner . Specific information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying results depending on the dosage. For instance, in a study on mice, this compound showed antimanic efficacy, reducing hyperactivity in a dose-dependent manner .
Preparation Methods
Alsterpaullone can be synthesized through various synthetic routes. One common method involves the reaction of 5-nitroindole with 2-aminobenzophenone under acidic conditions to form the intermediate compound, which is then cyclized to produce this compound . The reaction conditions typically involve the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
In industrial production, this compound is synthesized in a similar manner but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alsterpaullone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzazepines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives .
Scientific Research Applications
Alsterpaullone has a wide range of scientific research applications due to its potent inhibitory effects on CDKs and GSK-3. Some of the key applications include:
Cancer Research: This compound has been shown to inhibit the proliferation of cancer cells by targeting CDKs, making it a potential therapeutic agent for various types of cancer.
Neurodegenerative Diseases: This compound’s inhibition of GSK-3 has been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s disease.
Cell Cycle Regulation: This compound is used in research to study the regulation of the cell cycle and the role of CDKs in cell division.
Stem Cell Research: This compound has been used to maintain the pluripotency of stem cells by inhibiting CDKs.
Comparison with Similar Compounds
Alsterpaullone is unique among CDK inhibitors due to its high potency and selectivity for multiple CDKs and GSK-3. Similar compounds include:
Roscovitine: Another CDK inhibitor that targets CDK1, CDK2, and CDK5, but with lower potency compared to this compound.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs but also has off-target effects on other kinases.
Kenpaullone: A structurally similar compound to this compound that also inhibits CDKs and GSK-3 but with different selectivity and potency.
This compound’s unique combination of high potency and selectivity for multiple CDKs and GSK-3 makes it a valuable tool in scientific research and a potential therapeutic agent for various diseases .
Properties
IUPAC Name |
9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKILHGKRVDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407444 | |
Record name | alsterpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237430-03-4 | |
Record name | Alsterpaullone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alsterpaullone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alsterpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alsterpaullone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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